molecular formula C18H19NO4 B276985 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid

5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid

Cat. No. B276985
M. Wt: 313.3 g/mol
InChI Key: QHWQEQFCGHLBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid, also known as BOPA, is a chemical compound that belongs to the family of amino acids. BOPA has been studied extensively in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology.

Mechanism of Action

The mechanism of action of 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid involves the inhibition of specific enzymes involved in cell proliferation. 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the biosynthesis of pyrimidine nucleotides. By inhibiting this enzyme, 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid can prevent the growth of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects:
5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid can inhibit the growth of cancer cells and other rapidly dividing cells. In addition, 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid has been shown to have antibacterial and antiviral activity. However, further studies are needed to determine the full extent of these effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid in lab experiments is its potential as a drug candidate for the treatment of cancer and other diseases. In addition, 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid. One potential direction is the development of more efficient synthesis methods that can increase the yield of 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid. In addition, further studies are needed to determine the full extent of 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid's biochemical and physiological effects. Finally, 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid's potential as a drug candidate for the treatment of cancer and other diseases should be further investigated through preclinical and clinical trials.

Synthesis Methods

5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid can be synthesized through a multistep process that involves the reaction of 4-(benzyloxy)aniline with ethyl 3-oxopentanoate, followed by the removal of the benzyl protecting group using hydrogenation. The final product is obtained by the reaction of the resulting amine with succinic anhydride. The overall yield of this synthesis method is approximately 30%.

Scientific Research Applications

5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid has been investigated as a potential drug candidate for the treatment of cancer and other diseases. 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In addition, 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid has been studied for its potential applications in the development of novel antibiotics and antiviral agents.

properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

5-oxo-5-(4-phenylmethoxyanilino)pentanoic acid

InChI

InChI=1S/C18H19NO4/c20-17(7-4-8-18(21)22)19-15-9-11-16(12-10-15)23-13-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8,13H2,(H,19,20)(H,21,22)

InChI Key

QHWQEQFCGHLBRH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCC(=O)O

Origin of Product

United States

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